Threoninyl-Valine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-3-hydroxybutanoyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-4(2)7(9(14)15)11-8(13)6(10)5(3)12/h4-7,12H,10H2,1-3H3,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHWEVXPLJBEOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C(C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971538 | |
| Record name | N-(2-Amino-1,3-dihydroxybutylidene)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5616-75-1 | |
| Record name | NSC81150 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1,3-dihydroxybutylidene)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Biosynthesis of Threoninyl Valine
Chemoenzymatic and Chemical Synthesis Methodologies for Threoninyl-Valine
The chemical synthesis of this compound involves the formation of a peptide bond between the carboxyl group of threonine and the amino group of valine. This process requires precise control to prevent unwanted side reactions and ensure high purity. Several established methodologies are applicable for this purpose.
Chemoenzymatic synthesis leverages the high selectivity of enzymes to catalyze chemical reactions under mild conditions, offering an environmentally benign alternative to traditional chemical methods. nih.govresearchgate.net For the synthesis of dipeptides like this compound, enzymes such as proteases or newly engineered peptide ligases can be employed. The principle involves the enzyme-catalyzed formation of the peptide bond, often in aqueous or mixed solvent systems.
Engineered enzymes and multi-enzyme cascade reactions are at the forefront of this field. researchgate.netfrontiersin.org For instance, a system could be designed where specific enzymes are used for the stereoselective synthesis of the precursor amino acids, which are then linked by a peptide ligase. nih.gov Researchers have developed systems using engineered D-amino acid dehydrogenases and L-threonine ammonia (B1221849) lyase to produce specific amino acid enantiomers. semanticscholar.org Hydroxylases have also been engineered for the preparative-scale production of hydroxy amino acids. nih.gov Such biocatalytic systems can be highly efficient, minimizing the need for protecting groups and reducing chemical waste. nih.gov
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, allowing for the efficient, stepwise assembly of amino acids on an insoluble polymer support. bachem.comchempep.com The synthesis of this compound via SPPS would proceed in a C-terminal to N-terminal direction. chempep.com
The general cycle for SPPS involves:
Attachment: The first amino acid, Valine (specifically, an N-terminally protected Fmoc-Val-OH), is anchored to a solid resin support. google.combeilstein-journals.org
Deprotection: The N-terminal protecting group (e.g., the base-labile Fluorenylmethyloxycarbonyl, or Fmoc group) is removed, typically with a piperidine (B6355638) solution, to expose a free amino group. chempep.com
Coupling: The next amino acid, Threonine (as an N-terminally and side-chain protected derivative, such as Fmoc-Thr(tBu)-OH), is activated and coupled to the free amino group of the resin-bound valine. google.comsigmaaldrich.com
Repeat: The deprotection and coupling cycle is repeated until the desired sequence is assembled.
Cleavage: Finally, the completed this compound dipeptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail like trifluoroacetic acid (TFA). peptide.comd-nb.info
Valine is a β-branched amino acid, which can sometimes lead to aggregation and "difficult sequences" in longer peptides, but this is less of a concern for a dipeptide. nih.gov
Solution-phase peptide synthesis is a classical approach that remains valuable, particularly for large-scale production. researchgate.net In this method, protected amino acid derivatives are coupled and purified in solution.
For this compound, the process would involve:
Protecting the amino group of Threonine (e.g., with a Boc or Fmoc group) and the hydroxyl side chain (e.g., with a t-butyl group).
Protecting the carboxyl group of Valine (e.g., as a methyl or ethyl ester).
Activating the free carboxyl group of the protected Threonine using a coupling reagent (e.g., DCC/DMAP or HBTU). researchgate.net
Reacting the activated Threonine with the protected Valine to form the dipeptide.
Purifying the resulting protected dipeptide.
Removing all protecting groups to yield the final this compound product. researchgate.net
This method requires purification after each step to remove by-products and unreacted reagents.
Serine/Threonine Ligation (STL) is a powerful chemoselective ligation technique for assembling peptide chains. researchgate.netrsc.org It relies on the reaction between a peptide fragment with an N-terminal serine or threonine and another fragment bearing a C-terminal salicylaldehyde (B1680747) (SAL) ester. nih.gov
To form this compound using this strategy, one would react a peptide (or a single amino acid) with an N-terminal Threonine with a Valine-C-terminal SAL ester. The mechanism proceeds through several steps: imine capture, an O-to-N acyl transfer, and finally, acid-catalyzed cleavage of an acetal (B89532) intermediate to form the native peptide bond. nih.govu-tokyo.ac.jp This method is highly specific and tolerates a wide variety of functional groups on the amino acid side chains, making it a valuable tool in complex peptide synthesis. nih.gov
Table 1: Comparison of Synthesis Methodologies for this compound
| Methodology | Principle | Key Steps | Advantages |
|---|---|---|---|
| Enzymatic Synthesis | Uses enzymes (e.g., proteases, ligases) to form the peptide bond. nih.gov | Enzyme selection, controlled reaction conditions (pH, temp), product isolation. | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of protected amino acids on a solid resin support. bachem.com | Resin loading, deprotection, coupling, cleavage. beilstein-journals.org | High efficiency for lab scale, simplified purification, amenable to automation. bachem.com |
| Solution-Phase Synthesis | Coupling of protected amino acids in a solvent, with purification after each step. researchgate.net | Protection, activation, coupling, deprotection, intermediate purification. | Scalable for industrial production, well-established methods. researchgate.net |
| Serine/Threonine Ligation (STL) | Chemoselective reaction between an N-terminal Threonine and a C-terminal salicylaldehyde ester. nih.gov | Preparation of SAL ester, ligation reaction, acidolysis. nih.gov | High specificity, tolerates unprotected side chains, forms native peptide bond. researchgate.net |
Solution-Phase Synthesis Strategies for this compound
Biosynthetic Pathways and Precursors of this compound in Biological Systems
In nature, this compound is not synthesized as an independent dipeptide. Instead, it is formed as part of a larger polypeptide chain during protein synthesis on the ribosome. The availability of its constituent amino acids, Threonine and Valine, is dependent on specific biosynthetic pathways. Both are essential amino acids in humans, meaning they cannot be synthesized by the body and must be obtained from the diet. wikipedia.orgwikipedia.org However, they are synthesized by microorganisms and plants.
Threonine Biosynthesis In bacteria like E. coli and in plants, threonine is synthesized from the precursor amino acid aspartate. wikipedia.orgcreative-proteomics.com This metabolic process is known as the aspartate family pathway. creative-proteomics.com
The key steps and enzymes involved are:
Aspartate is phosphorylated by aspartate kinase . creative-proteomics.comresearchgate.net
The resulting aspartyl-phosphate is converted to aspartate-semialdehyde by aspartate semialdehyde dehydrogenase . creative-proteomics.com
Aspartate semialdehyde is then reduced to homoserine by homoserine dehydrogenase . creative-proteomics.com
Homoserine undergoes phosphorylation by homoserine kinase .
Finally, threonine synthase catalyzes the conversion of phosphohomoserine to threonine. wikipedia.org
This pathway is tightly regulated, often through feedback inhibition where high concentrations of threonine inhibit the activity of the initial enzyme, aspartate kinase. creative-proteomics.com
Valine Biosynthesis The biosynthesis of valine in plants and bacteria begins with pyruvate (B1213749), a key product of glycolysis. wikipedia.orgagriculturejournals.cz The pathway shares several enzymes with the biosynthesis of other branched-chain amino acids, isoleucine and leucine (B10760876). agriculturejournals.cz
The primary steps include:
Two molecules of pyruvate are condensed by acetolactate synthase (also known as acetohydroxy acid synthase). wikipedia.org
The intermediate is then converted to 2,3-dihydroxy-isovalerate by acetohydroxy acid isomeroreductase . elifesciences.org
A dehydration reaction catalyzed by dihydroxyacid dehydratase yields α-ketoisovalerate. wikipedia.org
The final step is a transamination reaction, where an amino group is transferred from glutamate (B1630785) to α-ketoisovalerate by valine aminotransferase (a type of branched-chain amino acid transaminase), forming valine. wikipedia.org
Table 2: Key Enzymes in the Biosynthesis of Threonine and Valine
| Amino Acid | Precursor | Key Enzymes | Organism Class |
|---|---|---|---|
| Threonine | Aspartate | Aspartate kinase, Homoserine dehydrogenase, Threonine synthase wikipedia.orgcreative-proteomics.com | Bacteria, Plants |
| Valine | Pyruvate | Acetolactate synthase, Dihydroxyacid dehydratase, Valine aminotransferase wikipedia.org | Bacteria, Plants |
Enzymology of this compound Formation: Peptidyl Transferase and Ligase Activities
The formation of the peptide bond between L-threonine and L-valine is a process governed by specific enzymatic activities. This can occur through the primary mechanism of ribosomal protein synthesis or, alternatively, via non-ribosomal peptide synthetase (NRPS) systems. researchgate.netmdpi.com Central to these pathways are the catalytic functions of peptidyl transferase and various ligases.
In the context of ribosomal protein synthesis, the creation of the peptide linkage is catalyzed by the peptidyl transferase center (PTC), a functional region within the large subunit of the ribosome. wikipedia.orguh.edu The PTC is a ribozyme, meaning its catalytic activity is mediated by ribosomal RNA (rRNA), not protein. wikipedia.org The process, known as transpeptidation, involves the nucleophilic attack of the alpha-amino group of the incoming aminoacyl-tRNA (in this case, Valyl-tRNA) at the ribosomal A-site on the ester bond of the peptidyl-tRNA located at the P-site (terminating in a threonine residue). wikipedia.orgnih.gov This reaction results in the formation of a new peptide bond, elongating the peptide chain. nih.gov
The successful execution of this ribosomal mechanism is critically dependent on the prior activity of a class of enzymes known as aminoacyl-tRNA synthetases, which function as ligases. uh.eduhmdb.ca These enzymes ensure the faithful attachment of amino acids to their corresponding tRNAs, a process that requires energy from ATP. ias.ac.in For this compound synthesis, two specific synthetases are paramount:
Threonyl-tRNA Synthetase (ThrRS): This enzyme is responsible for charging L-threonine to its cognate tRNA (tRNA-Thr).
Valyl-tRNA Synthetase (ValRS): This enzyme (EC 6.1.1.9) catalyzes the attachment of L-valine to its tRNA (tRNA-Val). ebi.ac.uk ValRS possesses two distinct active sites: one for the primary aminoacylation reaction and a separate editing site for proofreading. uniprot.orguniprot.org Due to the structural similarity between valine and threonine, ValRS can inadvertently bind and activate threonine. However, the editing mechanism corrects this error by hydrolyzing the mischarged Thr-tRNA(Val), preventing the incorrect incorporation of threonine at a valine codon. uniprot.orguniprot.org
Beyond the ribosome, dipeptides can be assembled by Non-Ribosomal Peptide Synthetases (NRPSs). researchgate.netfrontiersin.org These large, modular enzymes function as an assembly line. A specific NRPS module would first activate L-threonine and then L-valine as aminoacyl adenylates (A-domain activity). The activated amino acids are then tethered to peptidyl carrier protein (PCP) domains. Finally, a condensation (C) domain catalyzes the formation of the peptide bond between the tethered threonine and valine. mdpi.com
Table 1: Key Enzymes in Potential this compound Biosynthesis This table is interactive. You can sort and filter the data.
| Enzyme | EC Number | Class | Function |
|---|---|---|---|
| Peptidyl Transferase Center (PTC) | 2.3.2.12 | Transferase (Ribozyme) | Catalyzes peptide bond formation between amino acids during ribosomal protein synthesis. wikipedia.org |
| Valyl-tRNA Synthetase (ValRS) | 6.1.1.9 | Ligase | Attaches L-valine to its corresponding tRNA; possesses proofreading activity to remove misacylated L-threonine. ebi.ac.ukuniprot.orguniprot.org |
| Threonyl-tRNA Synthetase (ThrRS) | 6.1.1.3 | Ligase | Attaches L-threonine to its corresponding tRNA. |
Genetic and Molecular Basis of this compound Biosynthesis and Regulation
The biosynthesis of this compound is underpinned by a complex genetic framework that dictates the synthesis of both the catalytic machinery and the precursor amino acids. The regulation of these genes ensures that synthesis is responsive to the metabolic state of the cell.
The genetic basis for the ribosomal synthesis of a this compound linkage is encoded directly within the messenger RNA (mRNA). A codon for L-threonine (ACU, ACC, ACA, or ACG) followed by a codon for L-valine (GUU, GUC, GUA, or GUG) will direct the ribosome to form this specific dipeptide sequence within a larger polypeptide. uh.edu The expression of the enzymes that facilitate this process is also under tight genetic control. For example, the gene valS encodes for Valyl-tRNA synthetase. nih.gov
The availability of the L-threonine and L-valine precursors is governed by dedicated biosynthetic pathways, with the corresponding genes often organized into operons. The biosynthesis of L-valine in organisms like E. coli and Corynebacterium glutamicum starts from pyruvate and involves a series of enzymes encoded by the ilv operon. researchgate.netnih.gov Key genes in this pathway include:
ilvBNC : Encodes acetohydroxy acid synthase (AHAS) and acetohydroxy acid isomeroreductase, which catalyze the initial steps of the pathway. researchgate.net
ilvD : Encodes dihydroxy-acid dehydratase. researchgate.netagriculturejournals.cz
ilvE : Encodes branched-chain-amino-acid transaminase, which catalyzes the final step to produce valine. researchgate.netagriculturejournals.cz
The biosynthesis of L-threonine itself is linked to this system. The enzyme threonine deaminase (or threonine dehydratase), encoded by the gene ilvA, acts on L-threonine to produce α-ketobutyrate, which shunts it into the isoleucine synthesis pathway. researchgate.netresearchgate.net Since the isoleucine and valine pathways share several enzymes, the regulation of ilvA is critical. agriculturejournals.cz
Molecular regulation of these pathways occurs primarily through feedback mechanisms. Acetohydroxy acid synthase (AHAS), the first key enzyme in the valine pathway, is subject to feedback inhibition by the end products L-valine, L-leucine, and L-isoleucine. researchgate.net Furthermore, the expression of the ilv operons can be repressed by high levels of these branched-chain amino acids. researchgate.net Studies in E. coli K-12 have revealed that mutations in the ilvA gene, such as the ilvA538 allele, can have pleiotropic regulatory effects, leading to decreased expression of the ilv biosynthetic operons and altered levels of the branched-chain aminoacyl-tRNA synthetases. nih.gov This highlights the intricate cross-talk between the biosynthesis of the precursor amino acids and the protein synthesis machinery itself.
Table 2: Genes Associated with this compound Biosynthesis and Regulation This table is interactive. You can sort and filter the data.
| Gene(s) | Encoded Protein/Enzyme | Function in Pathway | Organism Example |
|---|---|---|---|
| valS | Valyl-tRNA Synthetase (ValRS) | Charges tRNA with L-valine for protein synthesis. nih.gov | Escherichia coli |
| ilvA | Threonine Deaminase | Key regulatory enzyme; initiates isoleucine biosynthesis from threonine. researchgate.netresearchgate.net | Escherichia coli |
| ilvBNC | Acetohydroxy acid synthase (AHAS); Acetohydroxy acid isomeroreductase | Catalyze early steps in L-valine and L-isoleucine biosynthesis. researchgate.net | Corynebacterium glutamicum, E. coli |
| ilvD | Dihydroxy-acid dehydratase | Catalyzes a middle step in L-valine and L-isoleucine biosynthesis. researchgate.netagriculturejournals.cz | Escherichia coli |
Structural and Conformational Analysis of Threoninyl Valine
Advanced Spectroscopic Characterization Techniques for Threoninyl-Valine Structural Elucidation
Spectroscopy is a cornerstone for the structural analysis of molecules like this compound, providing detailed information about atomic connectivity, three-dimensional arrangement, and secondary structure. numberanalytics.com A multi-faceted approach, employing several spectroscopic methods, is typically required for a comprehensive structural determination. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and conformation of peptides in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides data on atomic connectivity and spatial proximity.
For this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra reveal the chemical environment of each proton and carbon atom, respectively. Two-dimensional (2D) NMR experiments provide more detailed insights. acs.org Correlation Spectroscopy (COSY) identifies protons that are coupled through bonds, helping to assign signals to specific residues within the dipeptide. numberanalytics.comacs.org Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space, regardless of whether they are bonded, which is crucial for defining the peptide's 3D conformation.
A detailed conformational analysis of the valine side chain, for instance, can be achieved by quantifying vicinal spin-spin coupling constants (³J). nih.gov These constants, derived from high-resolution NMR experiments, are related to the dihedral angles (χ1) of the side chain. By fitting experimental ³J values to Karplus equations, researchers can determine the populations of different staggered rotamers (conformational states). nih.gov This analysis can distinguish between a single, fixed conformation and a dynamic equilibrium between multiple states for the valine residue within the dipeptide. nih.gov The combination of NMR data with computational predictions, such as those from Density Functional Theory (DFT), can further enhance the accuracy of structure assignment. shu.edu
Table 1: Key NMR Parameters for this compound Structural Analysis
| NMR Technique | Information Obtained | Relevance to this compound |
| ¹H NMR | Chemical shifts of protons. | Provides a fingerprint of the molecule and identifies the number and type of protons. acs.org |
| ¹³C NMR | Chemical shifts of carbon atoms. | Characterizes the carbon backbone and side chains. researchgate.net |
| COSY (Correlation Spectroscopy) | Shows ¹H-¹H through-bond correlations. | Establishes connectivity within the threonine and valine residues, confirming the amino acid composition. numberanalytics.comacs.org |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows ¹H-¹H through-space correlations. | Provides distance constraints between protons, defining the 3D fold and orientation of the side chains. numberanalytics.com |
| ³J Coupling Constants | Relates to dihedral angles via the Karplus equation. | Determines the preferred side-chain conformations (rotamers) for both threonine and valine residues. nih.gov |
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins. subr.edu It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules. The resulting CD spectrum provides a signature of the peptide's predominant secondary structural elements. nih.gov
The principal secondary structures have characteristic CD spectra: nih.gov
α-helix: Negative bands at approximately 222 nm and 208 nm, and a strong positive band around 193 nm.
β-sheet: A negative band around 217 nm and a positive band near 195 nm. researchgate.net
Random Coil/Unordered: A strong negative band near 200 nm and a near-zero signal above 215 nm. nih.gov
For a short dipeptide like this compound, the conformational flexibility is high, and it is unlikely to form stable, canonical α-helices or β-sheets in isolation. Therefore, its CD spectrum in a simple aqueous solution is expected to be dominated by features characteristic of a random coil or a polyproline II (PPII) type structure, which is common in short, unfolded peptides. nih.gov However, changes in environmental conditions such as solvent polarity, temperature, or the presence of binding partners could induce more ordered local conformations, which would be detectable as shifts in the CD spectrum. subr.edu
Table 2: Characteristic Far-UV CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Wavelength of Positive Maximum (nm) | Wavelength of Negative Minima (nm) |
| α-Helix | ~193 | ~208, ~222 |
| β-Sheet (Antiparallel) | ~195 | ~217 |
| Random Coil / Unordered | ~212 | ~198 |
Note: The exact positions and intensities of the bands can vary depending on the specific peptide sequence and environmental factors. nih.govresearchgate.net
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and primary structure (amino acid sequence) of peptides. pearson.com For this compound, tandem mass spectrometry (MS/MS) is particularly useful for confirming its identity and sequence. shu.edu
The process begins with the ionization of the dipeptide, typically forming a protonated molecular ion [M+H]⁺. In the mass spectrometer, this precursor ion is selected and subjected to fragmentation, often through collision-induced dissociation (CID). The peptide bond is the most common site of cleavage, producing a series of characteristic fragment ions. broadinstitute.org
The two main types of fragment ions are b-ions and y-ions .
b-ions contain the N-terminus and are formed by cleavage of a peptide bond, with the charge retained on the N-terminal fragment.
y-ions contain the C-terminus and are formed when the charge is retained on the C-terminal fragment.
By analyzing the mass-to-charge (m/z) ratios of these fragments, the sequence can be deduced. For this compound (Thr-Val), the precursor ion [M+H]⁺ would have an m/z of 219.26. Fragmentation would yield a b₁ ion corresponding to Threonine and a y₁ ion corresponding to Valine. The mass difference between the precursor ion and the y₁ ion (or the mass of the b₁ ion itself) confirms the first residue is Threonine. sigda.org
Table 3: Theoretical MS/MS Fragmentation Analysis for this compound ([C₉H₁₈N₂O₄ + H]⁺)
| Ion Type | Sequence Fragment | Calculation (Monoisotopic Masses) | Theoretical m/z |
| Precursor Ion [M+H]⁺ | Thr-Val | (101.05 Da + 117.08 Da - 18.01 Da) + 1.01 Da | 219.14 |
| b₁-ion | Thr | 101.05 Da - 17.00 Da (loss of OH) | 84.04 |
| y₁-ion | Val | 99.07 Da + 19.02 Da (addition of H₂O + H) | 118.09 |
Note: Mass calculations are based on the residue masses and modifications at the fragment ends. This analysis confirms the sequence as Threonine followed by Valine. pearson.comsigda.org
Circular Dichroism (CD) Spectroscopy for this compound Secondary Structure
Computational Approaches to this compound Structure and Dynamics
Computational chemistry provides powerful tools to complement experimental data, offering insights into the structure, dynamics, and electronic properties of molecules at an atomic level of detail. unipd.it
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net By solving Newton's laws of motion for a system, MD simulations can reveal the conformational landscape, flexibility, and interactions of this compound in various environments. researchgate.netnih.gov
An MD simulation of this compound would typically involve placing the dipeptide in a simulation box filled with solvent molecules (e.g., water) and allowing the system to evolve over nanoseconds to microseconds. The simulation tracks the trajectory of every atom, providing a "molecular movie" of the dipeptide's behavior.
These simulations can:
Identify the most stable and frequently visited conformations. biorxiv.org
Characterize the hydrogen bonding patterns, both internal to the peptide and with the surrounding solvent.
Reveal how the hydrophobic valine side chain and the polar threonine side chain interact with each other and the solvent.
Simulate the effects of environmental changes, such as temperature or pressure, on the dipeptide's structure. nih.gov
Table 4: Key Aspects of a Molecular Dynamics Simulation for this compound
| Simulation Component | Description | Purpose |
| Force Field | A set of parameters and equations describing the potential energy of the system's atoms and bonds. | Defines the physics governing the interactions between atoms (e.g., bond stretching, angle bending, electrostatic forces). |
| Solvent Model | Explicit representation of solvent molecules (e.g., water) or an implicit continuum model. | Simulates the effect of the environment on the peptide's conformation and dynamics. nih.gov |
| Time Integration | Numerical algorithms (e.g., Verlet algorithm) to solve the equations of motion. | Propagates the system forward in time, typically in femtosecond steps. researchgate.net |
| Trajectory Analysis | Post-simulation analysis of atomic coordinates over time. | Calculates structural properties like Root Mean Square Deviation (RMSD), radius of gyration, and dihedral angle distributions to characterize conformational changes. researchgate.net |
Quantum chemistry calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure of molecules. researchgate.net Methods like Density Functional Theory (DFT) have become routine for accurately predicting a wide range of molecular properties. mdpi.comrsc.org
For this compound, DFT calculations can provide fundamental insights into its intrinsic properties, independent of environmental effects (in gas-phase calculations) or including them through solvent models. rsc.org These calculations solve for the molecule's electron density, from which numerous properties can be derived. unipd.it
Key applications include:
Geometry Optimization: Finding the lowest-energy three-dimensional structure of the molecule.
Electronic Property Analysis: Calculating the distribution of electronic charge to create electrostatic potential maps. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of chemical reactivity. arxiv.org
Orbital Energy Calculation: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and electronic excitability.
Spectra Prediction: Calculating theoretical vibrational frequencies (for IR and Raman spectra) or NMR chemical shifts to aid in the interpretation of experimental data. mdpi.comgaussian.com
Table 5: Properties from Quantum Chemistry Calculations and Their Significance
| Calculated Property | Significance for this compound |
| Optimized Geometry | Predicts the most stable conformation and provides precise bond lengths and angles. |
| Electrostatic Potential Map | Visualizes charge distribution, identifying the polar hydroxyl group of threonine and the carboxyl/amino termini as sites for hydrogen bonding and electrostatic interactions. unipd.it |
| HOMO/LUMO Energies | The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron, providing a quantitative measure of reactivity. arxiv.org |
| Partial Atomic Charges | Quantifies the charge on each atom, offering a detailed view of the polarity of bonds within the dipeptide. |
| Vibrational Frequencies | Predicts the positions of peaks in infrared and Raman spectra, which correspond to the vibrational modes of the molecule. rsc.org |
In silico Prediction of this compound Structural Features and Stability
The prediction of the structural and conformational properties of peptides through computational, or in silico, methods is a cornerstone of modern molecular analysis. ajol.infoasianpubs.orgresearchgate.net These techniques allow for the exploration of a molecule's potential energy surface (PES) to identify stable conformations and understand the intramolecular interactions that govern its three-dimensional shape. muni.czresearchgate.netmdpi.com While specific experimental and extensive computational studies on the dipeptide this compound (Thr-Val) are not widely available in peer-reviewed literature, its structural features and stability can be predicted by applying established computational methodologies used for analogous dipeptides, such as Valine-Tryptophan (Val-Trp) and Valine-Tyrosine (Val-Tyr). ajol.infoasianpubs.orgresearchgate.net
The in silico analysis of a dipeptide like this compound typically employs a hierarchical approach. researchgate.net The process begins with molecular mechanics (MM) , a method that uses classical physics to model the potential energy of the molecule. ajol.infoasianpubs.org This approach is computationally efficient and well-suited for exploring the vast conformational space of flexible molecules to identify a set of low-energy structures. ajol.inforesearchgate.net
Following the initial MM scan, the most promising, low-energy conformers are subjected to more rigorous and computationally intensive quantum mechanical methods, such as Density Functional Theory (DFT) . ajol.inforesearchgate.net DFT calculations provide a more accurate description of the electronic structure and allow for the optimization of molecular geometry and the calculation of relative energies with higher precision. ajol.inforesearchgate.netdovepress.com The choice of the functional and basis set, for instance B3LYP/6-311++G(d,p), is crucial for obtaining reliable results for amino acid-containing molecules. nih.gov
Computational analyses of similar short dipeptides, like Val-Trp and Val-Tyr, consistently reveal the presence of two primary conformational families: extended and folded structures. ajol.infoasianpubs.orgresearchgate.net It is highly probable that this compound also adopts these conformational states.
Extended Conformations: In this state, the peptide backbone is stretched out, maximizing the distance between the N-terminal and C-terminal ends of the molecule. This arrangement minimizes steric hindrance between the side chains of the threonine and valine residues.
Folded Conformations: These structures are characterized by the peptide backbone folding back on itself, bringing the termini into closer proximity. The stability of these conformers is often enhanced by the formation of intramolecular hydrogen bonds, particularly between the charged N-terminal () and C-terminal () groups in the zwitterionic form. ajol.info
The relative stability of these conformers is determined by a delicate balance of electrostatic interactions, van der Waals forces, torsional strain, and intramolecular hydrogen bonding. ajol.info For the Val-Trp dipeptide, calculations showed that a folded conformation was the most stable, with a relative energy of 0.0 kcal/mol, stabilized by intramolecular interactions. researchgate.net
Based on studies of analogous dipeptides, a table of predicted key parameters for the most stable hypothetical conformers of this compound can be constructed for illustrative purposes.
Interactive Table 1: Predicted Geometrical Parameters for Hypothetical this compound Conformers
| Parameter | Folded Conformer (Predicted) | Extended Conformer (Predicted) |
| Relative Energy (kcal/mol) | 0.0 | 0.5 - 1.5 |
| Backbone Dihedral Angles | ||
| Φ (C-N-Cα-C) | -80° to -150° | -140° to -160° |
| ψ (N-Cα-C-N) | +80° to +150° | +140° to +160° |
| Intramolecular Distances (Å) | ||
| N-terminus to C-terminus | ~4.5 - 5.5 | ~6.0 - 7.5 |
| Thr Side Chain to Val Side Chain | Variable, can be close | Generally distant |
Note: These values are illustrative and extrapolated from computational studies on similar dipeptides like Val-Tyr and Val-Trp. asianpubs.orgresearchgate.net The actual values for this compound would require specific DFT or ab initio calculations.
Quantum chemical calculations also provide insight into the electronic properties that influence stability, such as the distribution of electron density and the molecular electrostatic potential (MEP). ajol.inforesearchgate.net The MEP map identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for understanding intermolecular interactions and potential hydrogen bonding sites. researchgate.net
The stability of this compound is further dictated by the energetics of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and stability. dovepress.com A larger gap generally implies higher stability and lower reactivity. In studies of Val-Trp, the folded conformation exhibited a slightly different HOMO-LUMO distribution compared to the extended form, reflecting how conformation influences electronic structure. researchgate.net
Interactive Table 2: Predicted Electronic Properties for a Hypothetical Folded Conformer of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 to -7.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | ~ -0.5 to -1.5 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 to 6.5 eV | Indicator of chemical stability; a larger gap suggests higher stability. dovepress.com |
| Dipole Moment | ~ 5 - 10 Debye | A measure of charge polarity; influences solubility and intermolecular forces. |
Note: These values are representative examples based on DFT calculations for analogous dipeptides and serve to illustrate the type of data generated from in silico analyses. researchgate.netdovepress.com Specific calculations for this compound are required for precise values.
Molecular Interactions and Biological Recognition of Threoninyl Valine
Threoninyl-Valine as a Substrate or Ligand in Enzymatic Systems (Non-Clinical)
The dipeptide this compound participates in various enzymatic reactions, primarily as a substrate for cleavage or as a component in complex regulatory and proofreading mechanisms that ensure metabolic fidelity.
Peptidases, or peptide hydrolases, are enzymes that break peptide bonds. qmul.ac.uk Their specificity is determined by the amino acid residues surrounding the bond to be cleaved. qmul.ac.uk Exopeptidases act near the ends of polypeptide chains, while endopeptidases act on internal bonds. qmul.ac.ukthermofisher.com
Research in the protozoan parasite Trypanosoma cruzi provides insight into the cleavage of dipeptides containing threonine and valine. In a study using bestatin, an inhibitor of metalloaminopeptidases, researchers observed the accumulation of numerous dipeptides. nih.govmonash.edu This finding suggests that, under normal conditions, peptidases in the parasite are actively breaking down these small peptides into single amino acids. nih.govmonash.edu The inhibition of leucine (B10760876) aminopeptidase (B13392206) (LAPTc) and likely other peptidases led to a significant and selective increase in dipeptides containing specific residues, including threonine and valine. nih.govmonash.edu This demonstrates that dipeptides such as this compound are recognized and processed by specific peptidases within this model organism. monash.edu
Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding transfer RNA (tRNA). wikipedia.orgnih.govresearchgate.net The interaction of threonine and valine with Valyl-tRNA synthetase (ValRS) is a well-documented example of substrate discrimination and proofreading.
ValRS is responsible for charging tRNA molecules with valine (tRNAVal). nih.gov However, due to its structural similarity to valine, L-threonine can sometimes be mistakenly activated by ValRS. wikipedia.orgnih.gov To prevent this error from being carried into protein synthesis, ValRS possesses a sophisticated proofreading, or editing, function. wikipedia.orgnih.gov This "double sieve" mechanism involves a distinct editing site that specifically recognizes and hydrolyzes the incorrectly formed Threonyl-tRNAVal (Thr-tRNAVal). nih.govresearchgate.netuab.edu This tRNA-dependent deacylation ensures that only correctly charged Valyl-tRNAVal is released for use by the ribosome, maintaining the integrity of the genetic code. wikipedia.orgresearchgate.net While this interaction involves the constituent amino acids of the dipeptide, it highlights the critical recognition processes that distinguish between threonine and valine in a key enzymatic system.
While there is no direct evidence of the dipeptide this compound acting as a regulatory molecule, its constituent amino acids, L-threonine and L-valine, are crucial effectors in the regulation of biosynthetic pathways. A primary example is the allosteric regulation of threonine deaminase (or threonine dehydratase), the first enzyme in the biosynthetic pathway for isoleucine. nih.govresearchgate.net
In many bacteria and yeast, threonine deaminase activity is inhibited by the end-product of the pathway, L-isoleucine. nih.govnih.gov This feedback inhibition is often reversed or counteracted by L-valine, which is synthesized through a parallel pathway. nih.govnih.govnih.gov L-valine acts as an allosteric activator, binding to a regulatory site on the enzyme distinct from the active site. nih.govnih.gov This binding shifts the enzyme to a high-activity state, promoting the breakdown of the substrate, L-threonine. nih.govnih.gov This complex interplay between substrate (threonine), inhibitor (isoleucine), and activator (valine) allows the cell to finely tune the production of branched-chain amino acids according to metabolic needs. nih.govnih.gov
This compound Interactions with Aminoacyl-tRNA Synthetases and Related Enzymes
Receptor Binding and Signaling Pathways Involving this compound (Non-Human, Non-Clinical)
The direct interaction of the dipeptide this compound with cellular receptors is not well-characterized. However, research into peptide signaling in model organisms provides a framework for how such interactions might be identified and studied.
The identification of receptors for specific peptides, especially in non-model organisms, is a significant challenge. nih.gov Modern approaches often use a "reverse pharmacology" or "deductive ligand-receptor matching" strategy. nih.gov This involves creating libraries of putative peptide ligands and predicted G protein-coupled receptors (GPCRs) from genomic data. nih.govpnas.org
In model organisms like the fruit fly (Drosophila melanogaster) and the marine worm (Platynereis dumerilii), researchers express individual orphan GPCRs in cell lines and screen them against pools of synthetic peptides. pnas.orgacs.org A positive response, such as a change in intracellular calcium, indicates a potential ligand-receptor pairing, which can then be validated through further assays. acs.org While these methods have successfully matched many larger neuropeptides to their receptors, a specific receptor for the dipeptide this compound has not yet been identified using these techniques. pnas.orgacs.org
Specific cellular responses to the dipeptide this compound have not been detailed in the scientific literature. However, studies on its constituent amino acids in cellular models demonstrate their capacity to influence cellular function.
In an in vitro study using primary microglial cells, the brain's main immune cells, high concentrations of branched-chain amino acids (BCAAs), including valine, induced a unique phenotype. nih.gov These cells showed characteristics of both pro-inflammatory (M1) and anti-inflammatory (M2) states, including increased production of free radicals alongside enhanced phagocytic activity. nih.gov This suggests that high levels of BCAAs can alter the immune profile of microglia. nih.gov In another study, treating C2C12 muscle cells with valine was shown to improve mitochondrial function, boost ATP production, and protect the cells against oxidative stress. nih.gov These findings underscore the biological activity of the individual amino acids and suggest that their dipeptide form could potentially elicit cellular responses, a hypothesis that awaits experimental verification.
Mechanisms of this compound Transport and Uptake in Research Models
The precise mechanisms for the transport and uptake of the dipeptide this compound are not extensively detailed in current research literature. However, the transport of its constituent amino acids, threonine and valine, is well-studied, providing insights into potential pathways for the dipeptide. Amino acid transport into cells is a critical process mediated by a variety of transporter proteins, often categorized into families such as the Solute Carrier (SLC) superfamily.
Research in mouse embryonic stem (mES) cells has identified that threonine uptake is crucial for proliferation. nih.gov This transport is mediated by both sodium (Na+)-dependent and Na+-independent systems. nih.gov The Na+-dependent component appears to be predominant, with characteristics strongly suggesting the involvement of the Alanine-Serine-Cysteine (ASC) transport system. nih.gov Specifically, the transporters ASCT1 and ASCT2, part of the SLC1 family, have been identified as likely candidates for threonine transport in these cells. nih.gov Further studies in insect models have highlighted the role of the SLC6 (Neurotransmitter Sodium Symporter family) and SLC7 families as major components of essential amino acid transport. nih.gov The Nutrient Amino acid Transporters (NATs) within the SLC6 family, in particular, are shown to have a broad substrate spectrum, mediating the absorption of essential amino acids. nih.gov
In other cellular contexts, such as cells entering a quiescent state, amino acid uptake is downregulated. This process can involve the endocytosis and subsequent lysosomal degradation of specific amino acid transporters like LAT1 (SLC7A5), which is responsible for the transport of large neutral amino acids. biorxiv.org While these studies focus on individual amino acids, they underscore the complex and regulated nature of amino acid transport, which would likely extend to dipeptides like this compound, possibly through dedicated peptide transporters (such as the PepT family) or via transporters that recognize its terminal amino acids.
Table 1: Examples of Amino Acid Transport Systems Studied in Research Models
| Transporter System/Family | Likely Substrates Mentioned in Research | Research Model | Transport Characteristics |
|---|---|---|---|
| ASC System (e.g., ASCT1, ASCT2) | Threonine, Serine, Cysteine, Alanine (B10760859) | Mouse Embryonic Stem Cells | Na+-dependent; inhibited by various neutral amino acids. nih.gov |
| SLC6 Family (NATs) | Broad spectrum of essential amino acids | Insects (e.g., caterpillar, fruit fly) | Na+-dependent symporters, integral to alimentary absorption. nih.gov |
| SLC7 Family | Essential amino acids | Insects | Functions in transepithelial absorption. nih.gov |
| LAT1 (SLC7A5) | Large neutral amino acids | Various cell lines | Na+-independent; subject to endocytic regulation in quiescence. biorxiv.org |
Interaction of this compound with Macromolecules (Proteins, Nucleic Acids, Lipids)
The interaction of the dipeptide this compound with biological macromolecules is dictated by the combined physicochemical properties of its two amino acid residues. The threonine component provides a polar hydroxyl group capable of forming hydrogen bonds, while the valine component offers a nonpolar, hydrophobic isopropyl side chain that engages in van der Waals and hydrophobic interactions. This amphipathic nature allows for diverse interactions with proteins and cellular membranes.
Binding Affinity Studies of this compound to Target Proteins (Research Context)
While specific binding affinity data (such as Kd or IC50 values) for this compound binding to specific protein targets are not prominently available in the surveyed literature, the context for such research involves understanding how peptide ligands interact with protein binding pockets. nih.gov The affinity of a ligand for its target protein is a cornerstone of drug discovery and molecular biology, with lower dissociation constants (Kd) and inhibition constants (Ki) indicating higher affinity. mdpi.com
Computational methods, including molecular docking and deep learning models, are increasingly used to predict drug-target binding affinity (DTA). mdpi.comfrontiersin.org These models analyze features from protein sequences and ligand structures to estimate binding strength. arxiv.org For instance, studies on the binding of compounds like camptothecin (B557342) to receptors such as HER2 and EGFR reveal the specific types of interactions that contribute to affinity. These interactions include hydrogen bonds, van der Waals forces, and pi-alkyl interactions involving residues like threonine and valine within the receptor's binding site. mdpi.com The valine residue often participates in hydrophobic and pi-alkyl interactions due to its aliphatic side chain, while threonine's hydroxyl group can act as a hydrogen bond donor or acceptor. mdpi.comjackwestin.com The binding affinity of this compound to a target protein would therefore depend on the topology and chemical environment of the binding pocket and its complementarity to the dipeptide's structural features.
Table 2: Common Molecular Interactions in Protein-Ligand Binding
| Interaction Type | Description | Amino Acid Residue Example |
|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. | Threonine (hydroxyl group), Lysine mdpi.comjackwestin.com |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. Driven by entropy. | Valine, Leucine, Alanine mdpi.comjackwestin.com |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | Methionine, Glycine mdpi.com |
| Pi-Alkyl Interaction | A non-covalent interaction between a pi system (e.g., an aromatic ring) and an alkyl group. | Leucine, Valine, Alanine interacting with aromatic rings. mdpi.com |
| Pi-Sigma Interaction | A type of non-covalent interaction involving a pi system and a sigma bond. | Valine mdpi.com |
Impact of this compound on Protein Folding and Stability (Research Context)
The folding of a polypeptide chain into a stable, three-dimensional structure is governed by the collective contributions of its amino acid residues. frontiersin.org The dipeptide this compound incorporates two residues with distinct properties that influence protein structure in different ways.
Valine is a nonpolar, hydrophobic amino acid. Its inclusion in a polypeptide chain contributes to the hydrophobic effect, a major driving force in protein folding where nonpolar side chains are sequestered into the protein's core, away from the aqueous solvent. jackwestin.comfrontiersin.org The burial of hydrophobic residues like valine is a stabilizing factor. frontiersin.org Studies on extremophilic proteins show an abundance of valine, suggesting its role in maintaining structural stability under harsh conditions. nih.gov
Threonine, conversely, is a polar amino acid due to its hydroxyl (-OH) side chain. This group can form hydrogen bonds with other polar residues, with water, or with the peptide backbone, contributing to the stability of secondary structures like alpha-helices and beta-sheets. jackwestin.com However, the placement of polar residues is context-dependent; if a polar residue like threonine is forced into a deeply buried, nonpolar environment, it can be destabilizing. plos.org Furthermore, the hydroxyl group of threonine is a common site for post-translational modifications like phosphorylation, which introduces a bulky, negatively charged phosphate (B84403) group and can dramatically alter a protein's conformation and stability. jackwestin.com
Therefore, the impact of a this compound sequence on protein folding would depend on its location. In the protein core, the valine residue would contribute favorably to hydrophobic packing, while the threonine residue might need to form a stabilizing hydrogen bond to avoid a destabilizing effect. On the protein surface, both residues would be easily accommodated.
Table 3: Physicochemical Properties of Threonine and Valine and Their General Role in Protein Stability
| Amino Acid | Side Chain | Classification | Primary Contribution to Stability |
|---|---|---|---|
| Threonine | -CH(OH)CH₃ | Polar, neutral | Can form hydrogen bonds, contributing to secondary structure definition; can be a site of phosphorylation. jackwestin.comnih.gov |
| Valine | -CH(CH₃)₂ | Nonpolar, aliphatic | Contributes to the hydrophobic core through hydrophobic interactions, a major stabilizing force in protein folding. frontiersin.orgnih.gov |
Membrane Interaction Studies of this compound
Direct studies on the interaction of the dipeptide this compound with lipid membranes are limited. However, research on its constituent amino acids and the principles of protein-lipid interactions provide a strong basis for predicting its behavior. rsc.orgmdpi.com The interaction would be guided by the dipeptide's amphipathic character, with the hydrophobic valine residue interacting favorably with the nonpolar acyl chains of the lipid bilayer and the polar threonine residue preferring the hydrophilic headgroup region.
Studies investigating the interaction of various amino acids with lipid bilayers have shown that hydrophobic amino acids like valine and leucine have weaker interactions with zwitterionic lipid membranes compared to more polar residues like serine (an analogue of threonine). rsc.org This is because the interaction of polar residues is significantly governed by hydrogen bonding with the lipid headgroups and surrounding water molecules. rsc.org
In the context of transmembrane proteins, residues like valine are frequently found within the membrane-spanning segments, where their hydrophobic side chains can interact favorably with the lipid acyl chains. frontiersin.org The lipid-accessible surface area (LASA) is a measure used to quantify this interaction. frontiersin.org For a dipeptide like this compound, if it were to approach a lipid bilayer, it would likely orient itself such that the valine side chain penetrates the hydrophobic core of the membrane to a shallow depth, while the polar peptide backbone and the threonine hydroxyl group remain at the aqueous interface, interacting with the polar lipid headgroups. This type of interaction is fundamental to how peripheral membrane proteins and peptide toxins associate with cell surfaces. mdpi.com
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Threonine |
| Valine |
| Alanine |
| Serine |
| Cysteine |
| Leucine |
| Glycine |
| Camptothecin |
| Lysine |
Roles of Threoninyl Valine in Model Biological Systems and Pathways Non Human, Non Clinical
Threoninyl-Valine in Microbial Physiology and Metabolism
In the microbial world, amino acids and small peptides are central to growth, communication, and the production of complex molecules. The interplay between threonine and valine is crucial for the survival and function of many microorganisms.
Amino acids are vital for microorganisms as they are used for nutrition and to regulate functions like cell growth and metabolism. mdpi.com The biosynthesis of branched-chain amino acids (BCAAs), which include valine and isoleucine, is a fundamental pathway in bacteria, catalyzed by at least eight different enzymes. mdpi.com Threonine can serve as an intermediate in the formation of other amino acids like isoleucine. mdpi.com
The catabolism of L-threonine in some bacteria is dependent on the presence of branched-chain amino acids. nih.gov Studies on Corynebacterium sp. have shown that these bacteria can only grow on an L-threonine medium if it is supplemented with BCAAs. nih.gov In these organisms, L-threonine is catabolized to 2-oxobutyrate, and the further breakdown of this intermediate requires enzymes that are induced by branched-chain 2-oxo acids, which are derived from the catabolism of BCAAs like valine. nih.gov This metabolic linkage underscores a synergistic relationship where the breakdown of one amino acid is essential for the utilization of another.
Furthermore, amino acids play a role in the complex environments of bacterial biofilms. Some Gram-negative bacterial biofilms have been found to secrete high levels of valine, which can inhibit the growth of other bacteria, such as Escherichia coli K-12. nih.gov This suggests that dipeptides like this compound, if secreted or present in the environment, could be readily utilized or could play a role in microbial competition. The amino acid composition of an organism's proteins has also been shown to be predictive of its growth requirements, including oxygen tolerance and optimal temperature, pH, and salinity. biorxiv.org
Table 1: Bacterial Processes Involving Threonine and Valine
| Process | Role of Threonine/Valine | Organism Example(s) | Research Finding |
|---|---|---|---|
| Amino Acid Biosynthesis | Threonine serves as a precursor for isoleucine; Valine is a key branched-chain amino acid. mdpi.com | General Bacteria | At least eight enzymes are involved in the biosynthesis of branched-chain amino acids. mdpi.com |
| Amino Acid Catabolism | Catabolism of L-threonine is dependent on the presence of branched-chain amino acids like valine. nih.gov | Corynebacterium sp. | Bacteria require BCAA supplementation to grow on L-threonine medium. nih.gov |
| Biofilm Formation & Competition | High levels of valine are secreted by some biofilms, inhibiting the growth of competing bacteria. nih.gov | Gram-negative bacteria | Valine secretion is a characteristic of high-density biofilm communities when carbon is not limited. nih.gov |
| Growth Prediction | The frequency of amino acids in proteins can predict optimal growth conditions. biorxiv.org | Bacteria and Archaea | Amino acid frequencies can predict oxygen tolerance, temperature, salinity, and pH requirements. biorxiv.org |
Fungi are known for their prolific production of secondary metabolites, which are diverse, low-molecular-weight compounds that are not essential for primary growth but are crucial for interacting with the environment. nih.gov These compounds include non-ribosomal peptides, which are synthesized by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs), rather than by ribosomes. mdpi.com
Fungal secondary metabolites have a wide array of ecological functions, such as defending against microbial competitors, deterring predators, or acting as signaling molecules. nih.govmdpi.com While direct evidence for this compound's role is not prominent, the building blocks—threonine and valine—are common constituents of non-ribosomal peptides with significant biological activities. researchgate.net The study of fungal secondary metabolism is increasingly accessible through high-throughput sequencing and analytical technologies, which have revealed a vast, often untapped, biosynthetic potential within fungal genomes. nih.govreading.ac.uk Many of the gene clusters responsible for producing these metabolites remain "silent" under standard laboratory conditions, and research is ongoing to uncover the environmental cues or genetic manipulations needed to activate them. nih.gov Given the prevalence of peptide-based secondary metabolites in fungi, it is plausible that dipeptides like this compound could act as intermediates or components of larger, bioactive compounds.
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate group behaviors, such as biofilm formation and virulence factor production. mdpi.commdpi.com This communication relies on the production and detection of small signaling molecules called autoinducers. nih.gov
In Gram-positive bacteria, the autoinducers are typically peptides, known as quorum sensing peptides (QSPs) or autoinducing peptides (AIPs). mdpi.comnih.gov These peptides are composed of various amino acids, including threonine and valine. mdpi.com They are synthesized as larger precursor proteins and then processed and secreted. nih.gov When the extracellular concentration of a QSP reaches a certain threshold, it binds to a specific receptor, which in turn activates a signaling cascade that alters gene expression. nih.gov
While linear dipeptides are less commonly identified as primary QS signals compared to modified peptides or longer oligopeptides, research on cyclic dipeptides (CDPs) has shown they can significantly modulate QS systems. For instance, certain tryptophan-containing CDPs can act as competitive inhibitors of QS receptors in pathogens like Pseudomonas aeruginosa, thereby reducing the production of virulence factors. mdpi.com This demonstrates that even simple peptide structures can interfere with or modulate the complex communication networks of bacteria. The potential for this compound to act as a signaling molecule or a modulator within these pathways remains an area for further investigation.
Contribution of this compound to Fungal Secondary Metabolism (Research Context)
This compound in Plant Biochemical Processes
In plants, amino acids and small peptides are not just the building blocks of proteins but also crucial signaling molecules that regulate growth, development, and responses to environmental challenges.
Plants, being sessile organisms, must constantly adapt to environmental stresses such as drought, high salinity, and extreme temperatures. frontiersin.org A key adaptive strategy is the accumulation of amino acids, which can act as osmolytes to maintain cellular water balance, regulate ion transport, modulate stomatal opening, and detoxify harmful substances like heavy metals and reactive oxygen species. mdpi.comresearchgate.net
Threonine, in particular, has been identified as a crucial amino acid in the biochemical responses to salinity stress. mdpi.com Similarly, branched-chain amino acids like valine are known to contribute to plant stress responses. frontiersin.org However, the effect of amino acids can be concentration-dependent; high concentrations of valine have been shown to inhibit the growth of peach tree shoots. frontiersin.orgnih.gov
Recent research has highlighted the importance of small signaling peptides in coordinating plant responses to abiotic stress. frontiersin.orgnih.gov These peptides are recognized by receptor-like kinases on the cell membrane, triggering signaling pathways that regulate gene expression and lead to physiological adaptations. frontiersin.org For example, certain peptides are involved in dehydration and salt stress responses, while others play a role in adapting to nutrient deficiencies. frontiersin.org
Table 2: Functions of Amino Acids and Peptides in Plant Stress Response
| Molecule Type | Function in Stress Response | Specific Example/Finding | Reference |
|---|---|---|---|
| Amino Acids (General) | Act as osmolytes, regulate ion transport, detoxify heavy metals, modulate stomatal opening. | Accumulate in plant tissues under stress conditions to confer tolerance. | mdpi.comresearchgate.net |
| Threonine | Crucial for biochemical responses to salinity stress. | Regulates plant growth, cell division, and phytohormones under stress. | mdpi.com |
| Valine | Contributes to the general stress response. | High concentrations can inhibit plant growth, indicating a regulatory role. | frontiersin.orgfrontiersin.org |
| Small Peptides | Act as signaling molecules to coordinate stress responses. | Recognized by membrane receptors to activate cellular signaling pathways for dehydration and salt tolerance. | frontiersin.orgnih.gov |
Beyond stress responses, amino acids and peptides are fundamental regulators of plant growth and development. interesjournals.orgmdpi.com They act as hormone-like signaling molecules that facilitate both local and long-distance communication to coordinate developmental processes. nih.gov
Valine has been identified as a signaling molecule that can be directly sensed by the TOR (Target of Rapamycin) protein, a central regulator of growth in plants. frontiersin.org High concentrations of valine were found to inhibit TOR expression, leading to reduced shoot growth in peach seedlings. frontiersin.org This suggests a mechanism by which individual amino acids can directly influence major developmental pathways.
Small peptides play pivotal roles in processes such as maintaining stem cell populations, controlling organ development, and ensuring proper tissue patterning. nih.gov For instance, different peptide families regulate root elongation, the formation of lateral roots in response to nutrient availability, and the development of reproductive structures like ovules. nih.gov These peptides function through specific receptor-ligand interactions, forming intricate signaling networks that often crosstalk with traditional plant hormone pathways. nih.govinteresjournals.orgresearchgate.net
Given the established roles of both individual amino acids like valine and various small peptides as potent signaling molecules, it is highly probable that dipeptides such as this compound could also function as signaling entities or as precursors to them, participating in the complex regulatory networks that govern plant life.
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-oxobutyrate |
| Isoleucine |
| L-threonine |
| This compound |
| Tryptophan |
Accumulation and Distribution of Dipeptides in Plant Tissues (Research Focus)
The transport and accumulation of nitrogen are fundamental processes for plant growth, development, and reproduction. Nitrogen is primarily taken up from the soil as inorganic nitrate (B79036) and ammonium (B1175870) and, to a lesser extent, as organic forms like amino acids. nih.gov Within the plant, nitrogen is distributed through the xylem and phloem vascular systems, largely in the form of amino acids such as glutamine and asparagine. nih.gov While the transport of individual amino acids is well-documented, the role of dipeptides like this compound in nitrogen distribution is an area of ongoing research.
Research suggests that specific transporters are responsible for the efflux and influx of amino acids between different cell types and compartments, such as from the xylem parenchyma into the phloem. nih.gov While direct evidence for dedicated this compound transporters is limited, the machinery for peptide transport exists in plants. The accumulation of dipeptides in specific tissues would depend on the expression and substrate specificity of these transporters at various stages of plant development. For example, proline, an amino acid known to accumulate under stress conditions, is transported by specific transporters (ProT family) that are induced by drought and salinity. nih.gov This suggests that the accumulation of other amino acids and potentially dipeptides could also be regulated in response to environmental or developmental cues.
| Research Area | Key Findings | Model Organism/System | Reference |
|---|---|---|---|
| Amino Acid Transport | Amino acid transporters are essential for nitrogen distribution via xylem and phloem. Most amino acids are synthesized in plastids of mesophyll cells. | General Plant Biology (e.g., Arabidopsis) | nih.gov |
| Valine Accumulation | Exogenous application of valine leads to its accumulation in leaves, phloem, and xylem, impacting carbon accumulation and inhibiting shoot growth. | Peach Tree (Prunus persica) | frontiersin.orgmdpi.com |
| Stress-Induced Accumulation | Proline transporters (ProT) are induced by abiotic stress, leading to the accumulation of proline, which acts as a compatible solute. | Soybean, Arabidopsis | nih.gov |
This compound in Vertebrate and Invertebrate Model Organisms (Non-Human Clinical)
Metabolic Fate of Dipeptides in Animal Models (Research Context)
The metabolic fate of dipeptides is intrinsically linked to the catabolism of their constituent amino acids. Following ingestion, proteins and peptides are broken down into smaller peptides and free amino acids in the gastrointestinal tract before absorption. However, some di- and tripeptides can be absorbed intact into enterocytes and subsequently hydrolyzed into amino acids, or they may enter the bloodstream directly.
This compound consists of threonine, an essential amino acid, and valine, a branched-chain amino acid (BCAA). The metabolism of both is complex and organ-specific. Threonine catabolism primarily occurs in the liver through two main pathways: one initiated by threonine dehydrogenase (TDH) and the other by serine-threonine dehydratase (STDH). nih.gov Valine, along with other BCAAs, undergoes the first two steps of its catabolism—transamination and oxidative decarboxylation—primarily in extrahepatic tissues like skeletal muscle, adipose tissue, and the brain. nih.gov
Research in various animal models provides context for how this compound might be processed. A metabolomics study in healthy dogs fed different diets identified "this compound" as one of several dipeptides whose abundance was altered, suggesting it is a detectable metabolite in circulation. frontiersin.orgfrontiersin.org Studies in pigs have shown that dietary supplementation with valine and other BCAAs influences nitrogen balance and lipid metabolism. mdpi.com In mice, the metabolic effects of BCAAs have been dissected, revealing that isoleucine and valine restriction can promote metabolic health. wisc.edu The oxidation of valine is a rapid process occurring in multiple organs, and its metabolites can act as signaling molecules. nih.gov Therefore, the metabolic fate of this compound would involve its hydrolysis into threonine and valine, which then enter their respective, well-established catabolic pathways, contributing to energy production, protein synthesis, and the generation of bioactive metabolites.
| Metabolite | Model Organism | Key Metabolic Process | Primary Location | Reference |
|---|---|---|---|---|
| Threonine | Pigs, General Animals | Catabolized via TDH and STDH pathways. | Liver, Pancreas | nih.gov |
| Valine (BCAA) | Mice, Pigs | Oxidized for energy; metabolites act as signaling molecules. | Skeletal Muscle, Adipose Tissue, Liver | nih.govmdpi.com |
| This compound | Dogs | Identified as a fecal metabolite influenced by diet composition. | Gastrointestinal Tract / Systemic Circulation | frontiersin.orgfrontiersin.org |
Impact of Dipeptides on Specific Organ Systems in Model Organisms (e.g., Gut Microbiome interactions)
The gut microbiome is a complex ecosystem that is profoundly influenced by dietary components, including amino acids and their dipeptide forms. The constituent amino acids of this compound play significant roles in gut health and microbial composition.
Threonine is a critical structural component of mucins, the glycoproteins that form the protective mucus layer of the intestine. nih.gov This mucus layer is a primary habitat and nutrient source for many gut microbes and also serves as a barrier against pathogens. Dietary threonine levels directly impact mucin synthesis; a deficiency can impair the integrity of this gut barrier. nih.gov
Valine, as a BCAA, also influences the gut microbiota. Studies in swine have demonstrated that appropriate dietary valine supplementation can modulate the gut microbiota structure and enhance immune function. nih.gov The interaction is bidirectional: gut microbes can produce BCAAs, and the host's dietary intake of BCAAs affects the microbial community's composition and function. Changes in the gut microbiota, such as shifts in the Firmicutes/Bacteroidetes ratio, have been observed in response to diets with varying levels of amino acids and other macronutrients. mdpi.com
A study comparing high-fat and high-starch diets in dogs found that the fecal metabolome, including the abundance of dipeptides like this compound, was significantly altered. frontiersin.orgfrontiersin.org This indicates that dietary choices impact the availability of these small peptides in the gut, where they can be utilized by the host or the microbiota. The interaction between dipeptides and the gut microbiome can influence host health through the production of microbial metabolites like short-chain fatty acids (SCFAs), which are crucial for gut homeostasis and immune regulation. nih.govfrontiersin.org
Developmental Roles of Dipeptides in Lower Organisms (e.g., C. elegans, Drosophila)
The development of model organisms like Caenorhabditis elegans (a nematode) and Drosophila melanogaster (a fruit fly) is a highly orchestrated process controlled by complex gene regulatory networks. nih.gov While direct research on the specific role of the dipeptide this compound in the development of these organisms is not extensively documented, the fundamental importance of its constituent amino acids is well-established.
In C. elegans, development proceeds through a series of larval stages, and its progression is tightly linked to nutrient availability. The entire somatic cell lineage of the adult hermaphrodite, consisting of exactly 959 cells, has been mapped, providing an unparalleled model for studying developmental processes. nih.gov Protein synthesis and degradation are central to this development, requiring a constant supply of all amino acids, including threonine and valine. Gene expression during larval development occurs in an oscillatory manner, and these oscillations are coupled to developmental events like molting. embopress.org This intricate timing mechanism relies on the proper functioning of cellular metabolism, for which amino acids are indispensable building blocks. Genetic defects in genes that regulate developmental timing (heterochronic genes) or cell signaling pathways can lead to severe developmental abnormalities. nih.govnih.gov
Similarly, in Drosophila, development involves cascades of gene expression triggered by hormones, which guide the formation of the body plan. nih.gov While much of the focus has been on transcription factors and signaling pathways, these processes are ultimately executed by proteins. Therefore, the availability of amino acids for translation is a prerequisite for normal development. Research in C. elegans has identified numerous genes required for embryonic and larval development, some of which are involved in repressing germline potential in somatic cells, a process that relies on protein complexes. plos.org A disruption in the availability or metabolism of essential amino acids like threonine and valine would invariably impact the synthesis of these crucial proteins, leading to developmental arrest or defects.
Analytical Methodologies for Threoninyl Valine Quantification and Detection in Research
Chromatographic Techniques for Threoninyl-Valine Separation
Chromatography is a fundamental tool for isolating this compound from other components in a sample, a necessary step for accurate analysis. The choice of chromatographic method depends on the sample matrix, the required sensitivity, and the specific research question.
High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and peptides, including this compound. shimadzu.comnih.gov Its versatility lies in the variety of stationary phases and mobile phase compositions that can be used to achieve optimal separation. For amino acid and peptide analysis, reversed-phase HPLC is a common approach. researchgate.net
Since many amino acids and small peptides like this compound lack a strong chromophore for UV detection, derivatization is often necessary to enhance sensitivity and selectivity. myfoodresearch.com Derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). myfoodresearch.com Common derivatizing agents include ortho-phthalaldehyde (OPA), which reacts with primary amines to form highly fluorescent compounds, and phenylisothiocyanate (PITC). myfoodresearch.com HPLC systems can be coupled with various detectors, including:
UV-Vis Detectors: While direct detection of underivatized this compound can be challenging due to low UV absorbance, detection at low wavelengths (around 200-210 nm) is sometimes possible. shimadzu.comnih.gov Derivatization significantly improves detection with UV-Vis detectors. myfoodresearch.com
Fluorescence Detectors (FLD): When coupled with fluorescent derivatizing agents like OPA, HPLC-FLD offers high sensitivity and selectivity for the quantification of amino acids and peptides. myfoodresearch.com
Mass Spectrometry (MS): The coupling of HPLC with mass spectrometry (HPLC-MS) is a powerful technique that provides both separation and mass information, enabling definitive identification and quantification. sgs-institut-fresenius.dechromatographyonline.com
A study successfully developed an HPLC-UV method for the simultaneous determination of 10 structurally related amino acids without derivatization by using a gradient elution on a C18 column and detection at 225 nm. nih.gov Another approach for amino acid analysis involves hydrophilic interaction liquid chromatography (HILIC), which is suitable for separating polar compounds. jocpr.commdpi.com
| Parameter | HPLC with UV Detection nih.gov | HPLC with Fluorescence Detection (Post-column OPA) myfoodresearch.com |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation followed by reaction with a fluorescent agent and detection of emitted light. |
| Derivatization | Can be done without, but derivatization enhances sensitivity. | Required for high sensitivity. |
| Sensitivity | Moderate. | High. |
| Selectivity | Moderate, can be affected by co-eluting compounds. | High, specific to compounds with primary amine groups. |
| Common Application | Quantification of amino acids in dietary supplements. | Analysis of amino acids in food products. |
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Strategies
Gas Chromatography (GC) is another powerful separation technique, but it requires analytes to be volatile and thermally stable. Since amino acids and peptides are non-volatile, derivatization is essential for their analysis by GC-MS. nih.govresearchgate.net This process replaces polar functional groups with nonpolar ones, increasing volatility. sigmaaldrich.com
Common derivatization strategies for amino acids include silylation, often using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comnorthwestern.edu This reagent reacts with active hydrogens on amine, hydroxyl, and carboxyl groups to form tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com
Following derivatization, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. sigmaaldrich.com A study demonstrated the analysis of amino acid TBDMS derivatives by GC-MS, noting that the derivatives produce characteristic fragments that aid in their identification. sigmaaldrich.com However, some amino acids, including threonine, may not be successfully derivatized with certain reagents like ethylchloroformate under specific conditions. nih.gov
Capillary Electrophoresis (CE) for this compound Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.govsciex.com It offers advantages such as short analysis times, high efficiency, and the ability to separate isomeric species. sciex.com
For the analysis of amino acids and peptides, derivatization with a charged and/or fluorescent tag is often employed to enhance detection sensitivity, especially when using UV or laser-induced fluorescence (LIF) detectors. sciex.comnih.gov For instance, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) has been used as a derivatizing agent for amino acid analysis by CE-UV. nih.gov Capillary Zone Electrophoresis (CZE) is a common mode used for this purpose. sciex.com The coupling of CE with mass spectrometry (CE-MS) provides even greater analytical power by combining the high separation efficiency of CE with the sensitive and specific detection of MS. unito.it
Spectrometric Techniques for this compound Characterization and Quantification
Spectrometric techniques are indispensable for the structural confirmation and precise quantification of this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification
Tandem mass spectrometry (MS/MS) is a highly sensitive and specific technique used for both the identification and quantification of molecules in complex mixtures. chromatographyonline.comnih.gov It involves multiple stages of mass analysis. In the first stage, the precursor ion (in this case, the molecular ion of this compound) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass spectrometry. nih.gov The fragmentation pattern is unique to the molecule's structure and can be used for its definitive identification.
When coupled with a separation technique like HPLC (LC-MS/MS), it becomes a powerful tool for quantifying specific analytes in complex biological samples. chromsystems.comnih.gov This approach offers high precision and accuracy. chromatographyonline.com For quantitative studies, a stable isotope-labeled internal standard of the analyte is often used to ensure accuracy. northwestern.edu
A study on the quantification of amino acids in mouse plasma using LC-MS/MS demonstrated the method's ability to achieve sensitive and accurate measurements in a small sample volume. nih.gov Another study reported a robust HPLC-MS/MS method for quantifying plasma amino acids with good precision and recovery rates. chromatographyonline.com
| Feature | Description |
| Principle | Involves multiple stages of mass analysis: selection of a precursor ion, fragmentation, and analysis of product ions. nih.gov |
| Advantage | High sensitivity and specificity, provides structural information for confirmation. nih.gov |
| Coupling | Often coupled with HPLC (LC-MS/MS) for the analysis of complex mixtures. chromsystems.comnih.gov |
| Application | Definitive identification and quantification of this compound in biological matrices. uu.nl |
Quantitative NMR for this compound Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an analytical technique that can determine the absolute concentration of a compound in a sample. resolvemass.caox.ac.uk Unlike many other methods, qNMR does not necessarily require a calibration curve with a reference standard of the analyte itself. resolvemass.ca The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. resolvemass.ca
For absolute quantification, a certified internal standard of known concentration is added to the sample. resolvemass.caox.ac.uk By comparing the integral of a specific signal from the analyte (this compound) with the integral of a signal from the internal standard, the concentration of the analyte can be accurately calculated. resolvemass.ca
While qNMR is a powerful tool, its application to larger molecules like peptides can sometimes be challenging due to issues like signal overlap and line broadening. bruker.comuzh.ch However, for a small dipeptide like this compound, ¹H-qNMR can be a viable and accurate method for determining its concentration in solution, provided that sample preparation and experimental parameters are carefully optimized. bruker.comdeepdyve.com
Immunoassays and Biosensors for this compound Detection in Research Samples
The quantification and detection of small biomolecules like the dipeptide this compound in complex research samples present a significant analytical challenge. While standard techniques such as mass spectrometry offer high accuracy, immunoassays and biosensors provide alternative and complementary platforms, often prized for their potential for high throughput, rapid analysis, and on-site applications. chromatographyonline.comgoogle.com Although specific, commercially available immunoassays and biosensors for this compound are not widely documented, the principles and methodologies developed for other small peptides and haptens are directly applicable. genscript.comacs.org These approaches typically rely on the generation of specific antibodies or other recognition elements that can bind to the target dipeptide.
Immunoassays for Small Peptide Detection
Immunoassays utilize the specific binding affinity of antibodies to their target antigens. However, the small size of dipeptides like this compound makes the standard "sandwich" immunoassay format, which requires simultaneous binding of two different antibodies, sterically impossible. genscript.com Consequently, assay development for such small molecules has historically relied on competitive formats, though recent innovations have enabled non-competitive approaches. google.comrsc.org
Competitive Immunoassays: This is the most traditional format for small analyte detection. google.com In a typical competitive enzyme-linked immunosorbent assay (ELISA) for this compound, a known quantity of a this compound conjugate (e.g., this compound linked to a carrier protein or an enzyme) is made to compete with the this compound present in a research sample for a limited number of binding sites on a specific anti-Threoninyl-Valine antibody. The amount of signal generated by the labeled conjugate is inversely proportional to the concentration of this compound in the sample.
Non-Competitive Immunoassays: More recent developments have focused on creating direct, non-competitive immunoassays for small molecules, which offer advantages in sensitivity and provide a positive readout signal. google.com
Open Sandwich Immunoassay (OS-ELISA): This technique leverages the antigen-dependent interaction between the variable heavy (VH) and variable light (VL) chains of an antibody. genscript.com For this compound detection, VH and VL fragments from a specific monoclonal antibody would be engineered. One fragment (e.g., VL) is immobilized on a microplate, while the other (e.g., VH) is linked to a reporter enzyme. In the presence of this compound, the dipeptide acts as a "clamp," inducing the association of the VH and VL fragments and generating a measurable signal. This approach has proven successful for detecting small peptide fragments of human osteocalcin (B1147995) with a detection limit and working range superior to competitive assays. genscript.com
Anti-Immunocomplex (IC) Assays: This strategy involves generating a second antibody that specifically recognizes the unique conformation of the primary antibody after it has bound to its target analyte (the hapten-antibody complex). rsc.org A more advanced version of this concept, the Phage Anti-Immunocomplex Assay (PHAIA), uses phage display to isolate short peptide loops that can bind to the immunocomplex. acs.org These peptides act as substitutes for a secondary anti-IC antibody. This method allows for the development of robust, non-competitive assays even using polyclonal antibodies, which are often the first choice in assay development for small analytes. acs.org
| Immunoassay Format | Principle of Detection | Applicability to this compound | Key Research Findings |
| Competitive ELISA | Signal is inversely proportional to analyte concentration. Sample this compound competes with a labeled this compound conjugate for antibody binding sites. | High. A standard and established method for small molecules. google.com | The vast majority of immunoassays for small analytes have a competitive format. google.com |
| Open Sandwich ELISA (OS-ELISA) | Signal is directly proportional to analyte concentration. The analyte (dipeptide) induces the association of engineered antibody VH and VL fragments, triggering a signal. | High. Has been successfully applied to other short peptides, demonstrating superior detection limits compared to competitive assays. genscript.com | Demonstrated for C-terminal fragments of human osteocalcin, showing enhanced VH/VL interaction upon peptide addition. genscript.com |
| Anti-Immunocomplex (IC) Assay | Signal is directly proportional to analyte concentration. A secondary antibody or peptide binds specifically to the primary antibody-analyte complex. | High. A powerful non-competitive approach. Phage display can be used to generate peptide binders for the immunocomplex. acs.orgrsc.org | Short peptide loops isolated from phage display libraries can substitute for anti-IC antibodies, allowing for non-competitive detection. acs.org |
Biosensors for Dipeptide Detection in Research Samples
Biosensors are analytical devices that pair a biological recognition element with a physicochemical transducer to generate a measurable signal upon interaction with the target analyte. acs.org Peptides can serve as both the recognition element and the target analyte in various biosensor platforms. acs.orgnih.gov
Electrochemical Biosensors: These sensors measure changes in electrical properties resulting from a recognition event at an electrode surface. A biosensor for this compound could be constructed by immobilizing a specific receptor or enzyme on an electrode. For example, peptide nanotubes (PNFs) can be used to modify electrodes, and the binding of a target can alter the electrochemical signal. mdpi.com The integration of gold nanoparticles with peptide assemblies can also create nanostructures with excellent electrocatalytic capabilities for sensitive detection. mdpi.com
Optical Biosensors: Optical biosensors detect changes in light properties, such as fluorescence or absorbance.
Fluorescence-based Sensors: One innovative approach is the "Quenchbody" (Q-body), an antibody fragment labeled with a fluorophore. rsc.org In the absence of the antigen, the fluorescence is quenched by intrinsic tryptophan residues. When the Q-body binds to its target, such as this compound, a conformational change occurs that alleviates this quenching, resulting in a direct increase in fluorescence signal. rsc.org
Label-Free Sensors: Techniques like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) are label-free, detecting binding events in real-time. acs.org For this compound detection, a surface would be functionalized with a specific antibody. The binding of the dipeptide from a sample would cause a change in the refractive index (SPR) or mass (QCM) at the sensor surface, generating a quantifiable signal. acs.org
Peptide-based Biosensors: An interesting avenue involves using peptides themselves as the core sensing element. Researchers have developed carbon nanotube-based transistors where peptides are used as the sensing probe for universal DNA detection, demonstrating high sensitivity. rsc.org A similar principle could be adapted where a specifically designed peptide that interacts with this compound is integrated into a transistor-based sensor. Furthermore, conductive and transparent dipeptide hydrogels are being explored for creating wearable biosensors, indicating the potential for dipeptides to be part of the sensor material itself. researchgate.net
| Biosensor Type | Principle of Detection | Applicability to this compound | Key Research Findings |
| Electrochemical | Measures changes in current, voltage, or impedance upon analyte binding to a receptor-modified electrode. | High. Requires development of a specific receptor (antibody or synthetic) for immobilization. Sensitivity can be enhanced with nanomaterials. mdpi.com | Peptide hydrogels incorporating gold nanoparticles have been used for the electrocatalytic detection of dopamine. mdpi.com |
| Fluorescence (Q-body) | Analyte binding to a fluorophore-labeled antibody fragment causes a conformational change that "turns on" fluorescence. | Moderate to High. Requires significant protein engineering but offers a direct, wash-free assay format. rsc.org | Q-bodies have been developed for various haptens, eliminating the need for multiple incubation and washing steps. rsc.org |
| Surface Plasmon Resonance (SPR) | Label-free detection of binding events by measuring changes in the refractive index at a sensor surface. | High. A standard method for studying biomolecular interactions that can be adapted for quantification. acs.org | SPR is a commonly used label-free technique for analyzing interactions between peptides and other analytes. acs.org |
| Carbon Nanotube-based | Analyte binding to a peptide probe on a carbon nanotube transistor modulates the electrical current. | Moderate. A novel approach that could be adapted by designing a peptide probe with affinity for this compound. | Peptide-based CNT sensors have achieved sensitive, sequence-independent DNA detection with a broad sensing range. rsc.org |
Applications of Threoninyl Valine in Chemical Biology and Material Science Research
Threoninyl-Valine as a Building Block for Peptide Engineering
The unique characteristics of this compound make it a significant component in the field of peptide engineering, which focuses on designing and synthesizing new proteins and peptides with specific functions.
Rational Design of this compound Containing Peptides with Modified Functions
Threonine possesses a hydroxyl group, which can participate in hydrogen bonding, a crucial interaction for maintaining the three-dimensional structure of peptides. Valine, on the other hand, is a hydrophobic amino acid with a branched side chain that can contribute to the hydrophobic core of a peptide, influencing its folding and stability. biocat.com The presence of these residues can impact the peptide's secondary structure, such as the formation of β-sheets, which is a key consideration in peptide design. biocat.com
Researchers can strategically incorporate this compound into a peptide sequence to modulate its biological activity. For instance, in the design of antimicrobial peptides (AMPs), the balance of hydrophobicity and charge is critical for their function. rsc.org By substituting or adding this compound, scientists can fine-tune these properties to enhance the peptide's ability to disrupt microbial membranes. The process often involves computational modeling and experimental validation to confirm that the designed peptide exhibits the intended modified function. the-scientist.comrsc.org
Table 1: Key Amino Acid Properties in Rational Peptide Design
| Amino Acid | Key Property | Potential Influence on Peptide Function |
| Threonine | Hydroxyl group | Hydrogen bonding, structural stability |
| Valine | Hydrophobic, branched side chain | Hydrophobic interactions, folding, stability |
| Arginine | Positive charge | Nucleic acid binding, cellular uptake |
| Tryptophan | Hydrophobic | Membrane interaction |
| Histidine | Ionizable side chain | pH-dependent interactions, endosomal escape |
| Cysteine | Thiol group | Disulfide bond formation, stability |
This table summarizes the key properties of various amino acids, including Threonine and Valine, and their potential influence on the function of rationally designed peptides. nih.govbiocat.com
This compound in Combinatorial Peptide Libraries for Research
Combinatorial peptide libraries are vast collections of peptides with different amino acid sequences. americanpeptidesociety.org These libraries are powerful tools for discovering peptides with novel biological activities. americanpeptidesociety.orgnih.gov The synthesis of these libraries often employs techniques like split-mix synthesis, which allows for the creation of millions of unique peptide sequences simultaneously. americanpeptidesociety.org
The inclusion of this compound in these libraries increases the chemical diversity of the peptide collection. The properties of threonine and valine, such as hydrophobicity and the ability to form hydrogen bonds, contribute to the variety of structures and potential binding interactions within the library. biocat.com Screening these libraries against a specific biological target, such as a receptor or enzyme, can lead to the identification of "hit" peptides with high affinity and specificity. americanpeptidesociety.orgnih.gov
For example, a combinatorial library containing this compound could be used to screen for peptides that inhibit a particular enzyme. The diverse sequences would present a wide range of potential binding motifs, increasing the probability of finding a peptide that fits into the enzyme's active site and blocks its function. Once a hit is identified, its sequence can be determined and further optimized through rational design. americanpeptidesociety.org The use of techniques like phage display allows for the efficient screening of large libraries and the isolation of peptides with desired binding properties. nih.gov
This compound in Biomimetic Systems and Self-Assembly Research
Biomimetic systems aim to mimic biological processes and structures. The self-assembly of molecules, a fundamental process in nature, is a key focus in this area. Dipeptides like this compound are valuable building blocks for creating self-assembling nanomaterials with potential applications in various fields. dergipark.org.trtandfonline.com
This compound for Supramolecular Assembly in Nanomaterials Research
Supramolecular assembly is the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. numberanalytics.com These interactions include hydrogen bonding, hydrophobic interactions, π-π stacking, and electrostatic forces. dergipark.org.tr Dipeptides are particularly interesting for creating self-assembling nanomaterials due to their simplicity, biocompatibility, and the tunability of their properties. dergipark.org.trdergipark.org.tr
The chemical nature of this compound, with its capacity for both hydrogen bonding (via threonine's hydroxyl group and the peptide backbone) and hydrophobic interactions (via valine's side chain), makes it a candidate for driving the self-assembly process. biocat.com By controlling factors like pH, temperature, and solvent conditions, researchers can induce this compound-containing peptides to form various nanostructures, such as nanofibers, nanotubes, and vesicles. researchgate.netscientificarchives.com These self-assembled structures have potential applications in areas like drug delivery and the creation of functional nanomaterials. numberanalytics.comnih.gov For instance, the kinetic control of peptide assembly allows for the creation of dynamic and functional nanomaterials like concave nanospheres. rsc.org
Peptide Hydrogels Incorporating Dipeptides for In Vitro Studies
Peptide hydrogels are three-dimensional networks of self-assembled peptide nanofibers that can entrap large amounts of water. researchgate.netfrontiersin.org These materials are of great interest for biomedical applications, including 3D cell culture and tissue engineering, due to their biocompatibility and similarity to the extracellular matrix. frontiersin.orgnih.govmdpi.com
Dipeptides, including this compound, can be used as the fundamental building blocks for these hydrogels. dergipark.org.trresearchgate.net The self-assembly of dipeptide derivatives, often modified with aromatic groups like fluorenylmethyloxycarbonyl (Fmoc) to enhance π-π stacking, leads to the formation of the fibrous network that constitutes the hydrogel. researchgate.netresearchgate.net The properties of the resulting hydrogel, such as its mechanical stiffness and stability, can be tuned by the choice of the dipeptide sequence. researchgate.netfrontiersin.org For example, the incorporation of threonine could influence the hydrogel's properties. researchgate.net
These hydrogels provide a controlled environment for in vitro studies. For example, they can be used to study cell behavior in a 3D environment that more closely mimics the conditions in living tissues compared to traditional 2D cell culture. nih.govmdpi.com Researchers have demonstrated that peptide hydrogels can support the growth and proliferation of various cell types. frontiersin.orgmdpi.com Furthermore, these hydrogels can be designed to be stimuli-responsive, meaning they can change their properties in response to triggers like pH or temperature, which is useful for controlled release studies. nih.govfrontiersin.org
Table 2: Research Findings on Peptide Hydrogels for In Vitro Studies
| Study Focus | Key Findings | Reference |
| Biocompatibility of Peptide Hydrogels | Peptide hydrogels showed no significant pro-inflammatory response in vitro, indicating good biocompatibility. | nih.gov |
| Enamel Remineralization | Experimental hydrogels containing peptides demonstrated the ability to restore the microhardness of demineralized tooth enamel. | mdpi.com |
| Controlled Release from Hydrogels | The release of model proteins from peptide hydrogels was influenced by the properties of both the peptide and the protein cargo. | researchgate.net |
| 3D Cell Culture | Peptide hydrogels provide a suitable matrix for 3D cell culture, more closely resembling the in vivo environment. | mdpi.com |
This table summarizes key research findings related to the application of peptide hydrogels in various in vitro studies.
This compound in Probing Enzyme Mechanisms and Biological Pathways (Non-Clinical)
Understanding the intricate workings of enzymes and biological pathways is a fundamental goal of chemical biology. Specially designed molecules, including peptides and their derivatives, can serve as probes to investigate these complex systems.
The specific sequence of a peptide can make it a substrate or inhibitor for a particular enzyme. By incorporating this compound into a peptide probe, researchers can investigate the substrate specificity of proteases or other enzymes. For example, a library of peptides containing this compound at different positions could be synthesized and tested to see how the enzyme's activity is affected. researchgate.net This can provide insights into the enzyme's active site and its recognition motifs.
Furthermore, modified peptides containing this compound can be used as activity-based probes. These probes are designed to covalently bind to the active site of a specific enzyme, allowing for its detection and characterization within a complex biological sample. nih.gov For instance, a probe could be designed with a reactive group that is activated upon binding to the target enzyme, leading to a permanent label. This approach can be used to study the activity of enzymes in different cellular states, providing valuable information about their role in biological pathways. nih.gov
Use of this compound as a Molecular Probe for Enzyme Active Sites
The direct application of the dipeptide this compound as a molecular probe for enzyme active sites is not extensively documented in current scientific literature. However, the structural and chemical properties of its constituent amino acids, L-threonine and L-valine, provide a basis for its potential utility in designing such probes. Molecular probes are essential tools in chemical biology for identifying and characterizing enzyme activity. wikipedia.orgadvancedchemtech.com They are often designed with a reactive group that can covalently bind to specific residues within an enzyme's active site, a linker, and a reporter tag (like a fluorophore or biotin) for detection and analysis. advancedchemtech.comresearchgate.net
The design of peptide-based probes often leverages the specific recognition properties of amino acid sequences by proteases and other enzymes. researchgate.net For instance, a dipeptide sequence can be incorporated into a larger probe molecule to target a specific peptidase. Upon enzymatic cleavage of the peptide bond, a detectable signal, such as fluorescence, can be generated. researchgate.net
The individual characteristics of threonine and valine are pertinent to the design of enzyme probes:
Threonine (Thr): The hydroxyl group in threonine's side chain can participate in hydrogen bonding, a crucial interaction for the binding of substrates and inhibitors to enzyme active sites. This functional group can also be a site for modification, for example, through phosphorylation, which is a key post-translational modification that regulates enzyme activity. Probes targeting kinases or phosphatases could potentially incorporate a threonine residue.
Valine (Val): As a branched-chain amino acid, valine possesses a hydrophobic isopropyl side chain. nih.gov This hydrophobicity is important for interactions within the nonpolar pockets of enzyme active sites. nih.gov The steric bulk of the valine residue can also contribute to the selectivity of a probe for a particular enzyme.
While the dipeptide this compound itself has not been established as a standalone molecular probe, its structure represents a recognition motif that could be integrated into more complex probe designs to target specific peptidases or other enzymes that recognize this sequence.
Table 1: Theoretical Considerations for this compound Components in Molecular Probes
| Component | Relevant Property | Potential Role in Molecular Probe Design |
|---|---|---|
| Threonine | Hydroxyl (-OH) group | Hydrogen bonding with active site residues; site for modification (e.g., phosphorylation) to study kinases. |
| Valine | Hydrophobic isopropyl side chain | Interaction with nonpolar pockets in the enzyme active site; provides steric bulk for selectivity. nih.gov |
| Peptide Bond | Cleavable by peptidases | Can be used as a trigger for signal activation in probes designed to measure protease activity. researchgate.net |
Tracing this compound Metabolism in Isotope Labeling Studies
The metabolism of the dipeptide this compound can be effectively traced using isotope labeling techniques coupled with mass spectrometry. nih.gov This approach allows researchers to follow the journey of the dipeptide and its constituent amino acids through various metabolic pathways, providing insights into physiological and pathological states. Threonylvaline is recognized as a dipeptide composed of threonine and valine and is considered an incomplete breakdown product of protein digestion or catabolism. hmdb.ca
A notable application of this technique was demonstrated in a study on exercise-induced fatigue in athletes. researchgate.netnih.gov Using high-performance chemical isotope labeling liquid chromatography-mass spectrometry (LC-MS), researchers analyzed the metabolomes of sweat samples from long-distance runners before and after high-intensity interval training. researchgate.netnih.gov The results identified this compound as one of the significantly upregulated differential metabolites after exercise. researchgate.netnih.gov This finding suggests that under the stress of intense physical activity, protein catabolism increases, leading to higher levels of this dipeptide in sweat.
Further research has identified this compound and related peptides in other biological contexts. For example, a study on the fecal metabolome of healthy dogs found that the abundance of molecules tentatively identified as (iso)leucyl-threoninyl-valine and this compound was higher in dogs fed a high-starch diet compared to a high-fat diet. frontiersin.orgnih.govresearchgate.net This indicates that dietary composition can influence the gut microbial metabolism of proteins and peptides. In another study, this compound was found to be an upregulated metabolite in patients with acute myelocytic leukemia, suggesting a potential link between its metabolism and the pathophysiology of the disease. researchgate.net
The general process for tracing the metabolism of this compound using isotope labeling involves the following steps:
Synthesis of Labeled Dipeptide: this compound is synthesized with stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), incorporated into the threonine or valine residues, or both.
Administration: The labeled dipeptide is introduced into the biological system under investigation (e.g., cell culture, animal model).
Sample Collection: Biological samples (e.g., blood, urine, sweat, tissue) are collected at various time points. researchgate.netnih.gov
Analysis by Mass Spectrometry: The samples are analyzed using techniques like LC-MS to separate and detect the labeled dipeptide and its metabolic products. The mass difference imparted by the isotopes allows for their specific detection and quantification against the unlabeled, naturally occurring molecules.
Metabolic Pathway Elucidation: By identifying the labeled metabolites, researchers can map the pathways through which this compound is hydrolyzed into threonine and valine, and how these individual amino acids are further utilized in processes such as protein synthesis, energy production (gluconeogenesis), or conversion into other metabolites.
Table 2: Research Findings on this compound Metabolism
| Research Context | Analytical Method | Key Findings | Reference(s) |
|---|---|---|---|
| Exercise-Induced Fatigue | Chemical Isotope Labeling LC-MS | This compound was significantly upregulated in the sweat of athletes post-exercise. | researchgate.netnih.gov |
| Canine Dietary Studies | Metabolomics | Fecal abundance of this compound was higher in dogs on a high-starch diet. | frontiersin.orgnih.govresearchgate.net |
| Acute Myelocytic Leukemia | Liquid Chromatography and Mass Spectrometry | this compound was identified as an upregulated metabolite in AML patients. | researchgate.net |
These studies underscore the value of using isotope labeling to trace the metabolic fate of this compound, providing a deeper understanding of its role in various biological processes and its potential as a biomarker.
Emerging Research Frontiers and Future Perspectives on Threoninyl Valine
Integration of Omics Data for Threoninyl-Valine Pathway Elucidation
The complete picture of how this compound is synthesized, degraded, and utilized within a biological system remains partially understood. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to comprehensively map the metabolic pathways involving this dipeptide. metwarebio.commdpi.com Multi-omics integration allows for a more holistic view of biological systems, revealing how different molecular layers interact to produce a particular phenotype or response. nih.govacs.org
Metabolomic studies, which analyze the complete set of small-molecule metabolites in a sample, can directly quantify levels of this compound and its precursors, threonine and valine, under various conditions. mcmaster.caresearchgate.netbritannica.com Proteomic analyses can identify and quantify the enzymes responsible for the peptide bond formation and cleavage that produce and degrade this compound. mdpi.com By combining these datasets with transcriptomic data (gene expression), researchers can correlate enzyme levels with the expression of their corresponding genes. frontiersin.org
This integrated approach is crucial for elucidating the complex regulatory networks that control this compound homeostasis. For instance, pathway analysis tools can map identified proteins and metabolites onto known biochemical pathways, such as the "Valine, leucine (B10760876) and isoleucine biosynthesis" and degradation pathways, to pinpoint key regulatory steps. mdpi.comnih.gov Challenges remain in the integration of these large, heterogeneous datasets, requiring sophisticated bioinformatics tools and statistical methods to align data and extract meaningful biological insights. metwarebio.comnih.gov
Table 1: Application of Omics Technologies for this compound Pathway Analysis
| Omics Technology | Data Generated | Application to this compound Research | Key Insights |
| Genomics | DNA sequences, genetic variations (SNPs) | Identifying genes encoding for peptidases and synthetases involved in this compound metabolism. | Uncovering genetic predispositions to altered this compound levels. |
| Transcriptomics | mRNA expression levels | Quantifying the expression of genes related to threonine, valine, and dipeptide metabolism under different stimuli. | Understanding the transcriptional regulation of this compound pathways. |
| Proteomics | Protein abundance and post-translational modifications | Identifying and quantifying enzymes (e.g., dipeptidases) that directly synthesize or degrade this compound. mdpi.com | Revealing the key enzymatic players and their activity levels. |
| Metabolomics | Abundance of small molecules (metabolites) | Directly measuring concentrations of this compound, threonine, and valine in tissues and fluids. mdpi.com | Providing a direct readout of the metabolic state and flux through related pathways. |
| Multi-Omics Integration | Combined analysis of the datasets above | Creating comprehensive models of the this compound metabolic network by linking genetic information to functional outcomes. mdpi.com | Elucidating complex regulatory mechanisms and identifying novel functions. |
Advanced Computational Modeling for Predicting this compound Interactions and Dynamics
Computational modeling has become an indispensable tool in modern biochemistry for predicting how molecules like this compound behave and interact with other biomolecules, such as proteins and receptors. nih.gov These in silico methods provide insights at an atomic level, complementing experimental approaches and accelerating research.
Molecular Dynamics (MD) Simulations: MD simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. acs.org For this compound, MD simulations can reveal its conformational flexibility, how it interacts with solvent molecules like water, and its potential to self-assemble or bind to protein targets. acs.orgjlu.edu.cnmdpi.com By simulating the dipeptide in an aqueous environment, researchers can understand its hydration properties and how it might behave in a cellular context. acs.orgnih.gov These simulations can also predict the stability of this compound in different conformations, which is crucial for understanding its biological activity. acs.org
Binding Affinity Prediction: A key area of research is predicting the binding affinity between a ligand (like this compound) and a protein. arxiv.org Various computational methods, from classical molecular docking to more advanced quantum mechanical (QM) approaches, are employed for this purpose. nih.govacs.org These models can screen vast libraries of proteins to identify potential binding partners for this compound, helping to hypothesize its biological functions. For example, models can predict whether this compound is likely to be a substrate for a particular peptidase or if it could act as an inhibitor or modulator of a receptor. plos.org The development of machine learning and deep learning models has further enhanced the accuracy of these predictions. arxiv.orgsemanticscholar.org
Quantum Computing in Peptide Design: A frontier in this field is the application of quantum computing to predict peptide-protein interactions. arxiv.orgresearchgate.net Quantum annealers, for example, can explore the vast chemical and conformational space to design novel peptides that bind to specific protein targets. arxiv.orgresearchgate.net While still an emerging technology, these methods hold the promise of designing this compound analogs with enhanced binding properties for therapeutic or research purposes. arxiv.orgresearchgate.net
Table 2: Computational Modeling Techniques for this compound Research
| Modeling Technique | Principle | Application to this compound | Potential Insights |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules based on classical mechanics. acs.org | Studying the conformational changes of this compound in solution and its interaction with potential protein targets. acs.orgmdpi.com | Revealing preferred conformations, dynamic behavior, and binding modes. |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Screening for potential protein receptors or enzymes that bind to this compound. | Identifying potential biological targets and interaction sites. |
| Free Energy Perturbation (FEP) | Calculates the difference in free energy between two states, often used to predict binding affinities. arxiv.org | Accurately predicting the binding strength of this compound and its analogs to a specific protein. | Quantifying interaction strength and guiding the design of modified peptides. |
| Quantum Mechanics (QM) Methods | Uses quantum physics to describe the electronic structure of molecules for highly accurate energy calculations. nih.govnih.gov | Refining the understanding of the electronic interactions at the binding site of a this compound-protein complex. | Providing a highly detailed and accurate picture of bonding and charge distribution. |
| Machine/Deep Learning Models | Utilizes algorithms trained on large datasets to predict interactions and properties. semanticscholar.org | Predicting binding affinity based on sequence and structural data without the need for complex simulations. arxiv.org | Enabling rapid, large-scale screening of potential interactions. |
Novel Synthetic Strategies for this compound and its Analogs
The chemical synthesis of peptides is a cornerstone of biochemical research, enabling the production of pure compounds for functional studies and therapeutic development. researchgate.net Several strategies exist for synthesizing this compound and for creating its analogs—modified versions designed to have enhanced stability or specific biological activities. longdom.orgrsc.org
Solid-Phase Peptide Synthesis (SPPS): SPPS is the most common method for peptide synthesis. masterorganicchemistry.com It involves building a peptide chain step-by-step while one end is attached to an insoluble polymer resin. masterorganicchemistry.com20.210.105 This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling step. masterorganicchemistry.comthermofisher.com For this compound, the synthesis would start by attaching a protected valine to the resin, followed by deprotection and coupling of a protected threonine. 20.210.105 Two main chemistries, Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), are used for protecting the amino group, with Fmoc being more common due to its milder deprotection conditions. thermofisher.com
Liquid-Phase Peptide Synthesis (LPPS): Also known as solution-phase synthesis, LPPS is a classical method where the peptide is synthesized while dissolved in a solvent. masterorganicchemistry.comformulationbio.com While it can be more labor-intensive due to the need for purification after each step, it is highly suitable for the large-scale production of short peptides like dipeptides and can be more economical for certain applications. formulationbio.comambiopharm.comcreative-peptides.com
Synthesis of Analogs: Novel synthetic strategies allow for the creation of this compound analogs with modified properties. mdpi.com For example, non-natural amino acids can be incorporated to increase resistance to enzymatic degradation. rsc.orgnih.gov Other modifications, such as cyclization (forming a ring structure) or lipidation (attaching a fatty acid), can enhance stability, cell permeability, and bioactivity. rsc.orgnih.gov These advanced synthetic techniques are crucial for exploring the structure-activity relationship of this compound and developing it for potential applications. longdom.org
Table 3: Comparison of Peptide Synthesis Strategies
| Synthetic Strategy | Description | Advantages for this compound | Disadvantages |
| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on an insoluble resin support, simplifying purification. masterorganicchemistry.com20.210.105 | High purity, automation is possible, suitable for synthesizing longer analogs. thermofisher.com | May require excess reagents, can be difficult for certain "difficult sequences". |
| Liquid-Phase Peptide Synthesis (LPPS) | All reactions occur in a homogeneous solution. formulationbio.comcreative-peptides.com | Scalable for large-scale production, potentially more cost-effective for short peptides, easier to monitor reactions. ambiopharm.com | Requires purification after each step, can be more time-consuming. |
| Enzymatic Synthesis | Uses enzymes (ligases) to form the peptide bond. numberanalytics.com | High specificity, avoids the need for protecting groups, environmentally friendly ("green chemistry"). | Limited by enzyme availability and substrate specificity. |
| Hybrid Synthesis | Combines solution-phase synthesis of peptide fragments, which are then coupled together on a solid support. ambiopharm.com | Efficient for producing very long or complex peptide analogs. | Combines the complexities of both SPPS and LPPS. |
Undiscovered Biological Roles of this compound in Non-Human Systems
While the primary role of dipeptides is in nitrogen metabolism, there is growing evidence that specific dipeptides can have regulatory and signaling functions. researchgate.netresearchgate.net The biological roles of this compound itself are largely unexplored, but by examining the functions of its constituent amino acids and other dipeptides in non-human systems, we can hypothesize about its potential activities.
In Bacteria: Bacteria utilize amino acids and peptides for a wide range of functions beyond nutrition, including cell wall synthesis and signaling. uzh.ch Some bacteria release D-amino acids to regulate cell wall structure and biofilm formation. Dipeptides can also act as signaling molecules in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate group behaviors. mdpi.com For example, certain cyclic dipeptides produced by Pseudomonas aeruginosa have been shown to act as auxin-like molecules that promote plant growth. pnas.org It is plausible that this compound or its cyclic form could be involved in similar trans-kingdom signaling or have regulatory roles within bacterial communities. researchgate.net
In Plants: In plants, amino acids are critical for growth, development, and stress responses. They are transported throughout the plant to serve as building blocks for proteins and precursors for a vast array of specialized metabolites. frontiersin.org Dipeptide transporters are known to play a role in nitrogen reallocation between different plant tissues. researchgate.net Specific dipeptides are increasingly recognized as regulatory molecules that can influence plant metabolism and environmental adaptability. researchgate.net Given that high concentrations of valine can inhibit shoot growth in peach trees, this compound could potentially act as a signaling molecule or a competitive inhibitor in amino acid transport or metabolic pathways, thereby influencing plant development.
Table 4: Hypothesized Roles of this compound in Non-Human Systems
| System | Constituent Amino Acid Roles | Hypothesized Role of this compound | Research Direction |
| Bacteria | Valine is secreted by biofilms; Threonine is key in some metabolic pathways. numberanalytics.comuzh.ch | Could act as a quorum sensing signal, a competitive inhibitor of peptidases, or a nutrient signal. mdpi.com | Investigate its presence in bacterial secretions and its effect on biofilm formation and gene expression. |
| Plants | Valine and Threonine are essential for protein synthesis and growth regulation. frontiersin.org | May function as a transportable form of nitrogen, a growth regulator, or a signal in stress responses. researchgate.netpnas.org | Study its effects on plant growth, development, and gene expression when supplied exogenously. |
| Marine Organisms | Serve as a primary source of nitrogen and carbon for microbial food webs. unito.it | Could be a specific nutrient source for certain phytoplankton or bacteria, or act as a chemical cue. | Analyze its concentration in different marine environments and its uptake by key marine microbes. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Threoninyl-Valine in laboratory settings?
- Methodological Answer : this compound, a dipeptide, is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical steps include:
- Coupling optimization : Use HOBt/DIC activation to enhance amino acid coupling efficiency .
- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) ensures >95% purity .
- Characterization : Confirm structure via -NMR (e.g., δ 1.2–1.4 ppm for valine β-methyl groups) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers determine the biological role of this compound in cellular systems?
- Methodological Answer :
- In vitro assays : Use fluorescence-based uptake studies in HEK293 cells to assess membrane permeability .
- Enzymatic stability : Incubate with proteases (e.g., trypsin) and quantify degradation via LC-MS over 24 hours .
- Functional screening : Pair with siRNA knockdown of peptide transporters (e.g., PEPT1) to identify uptake mechanisms .
Advanced Research Questions
Q. How should experimental designs address contradictions in this compound’s reported stability under varying pH conditions?
- Methodological Answer :
- Controlled variables : Replicate experiments across pH 2.0 (simulated gastric fluid) and pH 7.4 (physiological buffer) with triplicate samples .
- Analytical validation : Compare degradation kinetics using both UV-Vis (λ = 214 nm) and MS/MS fragmentation patterns .
- Statistical reconciliation : Apply ANOVA to identify significant differences (p < 0.05) between studies, considering buffer composition and temperature as confounding factors .
Q. What strategies optimize computational modeling of this compound’s conformational dynamics?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate in explicit solvent (TIP3P water) using AMBER force fields; analyze RMSD/RMSF for backbone stability .
- Docking studies : Map interactions with PEPT1 using AutoDock Vina; validate binding affinities via SPR (e.g., KD < 10 μM) .
- Data integration : Cross-reference simulation results with experimental circular dichroism (CD) spectra to validate β-sheet propensity .
Q. How can researchers resolve discrepancies in this compound’s reported solubility across solvent systems?
- Methodological Answer :
- Solubility profiling : Test in DMSO, PBS, and ethanol using nephelometry; correlate with Hansen solubility parameters .
- Crystallography : Grow single crystals via vapor diffusion (30% PEG 3350) and resolve structure to identify solvent interaction sites .
- Meta-analysis : Systematically review literature using PRISMA guidelines to isolate solvent purity and temperature as key variables .
Data Presentation and Reproducibility
Q. What standards ensure rigorous reporting of this compound’s spectroscopic data?
- Methodological Answer :
- NMR reporting : Include , , and 2D spectra (COSY, HSQC) with solvent peaks annotated .
- MS documentation : Provide full-scan spectra and isotopic patterns; report ion source parameters (e.g., ESI voltage) .
- Reproducibility checklist : Adhere to MIAPE guidelines for peptide data, detailing synthesis lot numbers and instrument calibration dates .
Ethical and Analytical Considerations
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
